molecular formula C25H23N5O3S B2793260 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1111999-48-4

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2793260
CAS No.: 1111999-48-4
M. Wt: 473.55
InChI Key: UDRHZOTWMBUYOT-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a pyrido[1,2-a]pyrimidin-4-one moiety, and various functional groups such as methoxyethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of Functional Groups: The next step involves the introduction of functional groups such as methoxyethyl, methyl, and phenyl groups. This can be achieved through various organic reactions such as alkylation, acylation, and aromatic substitution reactions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and aromatic compounds.

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Moiety: The final step involves the formation of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions. This step may require specific reaction conditions such as the use of specific solvents, catalysts, and temperature control to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. The oxidation reactions may lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. These reactions may result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents used in substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

The common reagents and conditions used in the chemical reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Solvents: Common solvents used in these reactions include dichloromethane, ethanol, methanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon, platinum, and specific organometallic catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways and targets. It may have applications in the treatment of various diseases and medical conditions.

    Industry: The compound is used in the development of new materials and products with specific properties. Its unique chemical structure and reactivity make it valuable in the design of new industrial processes and applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interactions with specific molecular targets and pathways. The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Pyrrolo[3,2-d]pyrimidines: These compounds share the pyrrolo[3,2-d]pyrimidine core and may have similar chemical properties and reactivity. the presence of different functional groups and moieties can lead to variations in their biological activities and applications.

    Pyrido[1,2-a]pyrimidin-4-ones: These compounds share the pyrido[1,2-a]pyrimidin-4-one moiety and may have similar chemical properties and reactivity. The presence of different functional groups and moieties can lead to variations in their biological activities and applications.

    Thioether-containing Compounds: These compounds contain thioether functional groups and may have similar chemical properties and reactivity. The presence of different core structures and moieties can lead to variations in their biological activities and applications.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-28-15-19(17-8-4-3-5-9-17)22-23(28)24(32)30(12-13-33-2)25(27-22)34-16-18-14-21(31)29-11-7-6-10-20(29)26-18/h3-11,14-15H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRHZOTWMBUYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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